molecular formula C17H14ClN3O2S B2975801 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 392241-59-7

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2975801
CAS No.: 392241-59-7
M. Wt: 359.83
InChI Key: JSWZAHQNIVMMSG-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group, a thiadiazole ring, and an ethoxybenzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-chlorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxybenzamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-2-23-12-9-7-11(8-10-12)15(22)19-17-21-20-16(24-17)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWZAHQNIVMMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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